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Compound of Interest

Compound Name: Pentylcyclopropane

Cat. No.: B14749310

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data
for pentylcyclopropane. The information is compiled from established chemical databases
and literature, offering a valuable resource for researchers in fields where precise energetic
properties are crucial. This document presents quantitative data in a clear, tabular format,
details the experimental methodologies for key measurements, and includes a visualization of

the experimental workflow.

Core Thermochemical Data

The thermochemical properties of pentylcyclopropane are essential for understanding its
stability, reactivity, and potential energy release in chemical transformations. The following table
summarizes the key available data at standard conditions (298.15 K and 1 bar).
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Experimental Protocols: Oxygen-Bomb Combustion
Calorimetry

The standard enthalpy of combustion for pentylcyclopropane was determined using oxygen-
bomb combustion calorimetry. This techniqgue measures the heat released when a substance is
completely burned in a constant-volume container filled with excess oxygen.

Detailed Methodology

e Sample Preparation: A precise mass of liquid pentylcyclopropane is encapsulated in a
gelatin capsule or a thin, combustible bag to prevent evaporation. The mass of the sample
and the container are accurately measured.
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o Bomb Assembly: The encapsulated sample is placed in a crucible within a high-pressure
stainless steel vessel known as a "bomb." A known length of fuse wire is positioned to be in
contact with the sample. A small, known amount of water is added to the bomb to ensure that
the water formed during combustion is in the liquid state.

o Pressurization: The bomb is sealed and then filled with high-purity oxygen to a pressure of
approximately 30 atmospheres. This ensures complete combustion of the sample.

o Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an
insulated container called a calorimeter. The entire system is allowed to reach thermal
equilibrium, and the initial temperature is precisely recorded.

« Ignition and Data Acquisition: The sample is ignited by passing an electric current through
the fuse wire. The heat released by the combustion process is transferred to the bomb and
the surrounding water, causing the temperature of the calorimeter system to rise. The
temperature is monitored and recorded at regular intervals until it reaches a maximum and
then begins to cool.

o Corrections and Calculations: The raw temperature change is corrected for heat exchange
with the surroundings and the heat released by the ignition wire and the combustion of the
capsule. The heat capacity of the calorimeter, determined by burning a standard substance
like benzoic acid, is used to calculate the total heat released during the combustion of the
pentylcyclopropane sample. This value is then used to determine the standard enthalpy of
combustion.

Calculation of Standard Enthalpy of Formation

The standard enthalpy of formation (AfH®) of pentylcyclopropane (liquid) was calculated from
its experimentally determined standard enthalpy of combustion (AcH®) using Hess's Law. The
balanced chemical equation for the combustion of pentylcyclopropane is:

C8H16(]) + 1202(g) — 8CO2(g) + 8H20(l)

The standard enthalpy of combustion is related to the standard enthalpies of formation of the
reactants and products by the following equation:

ACH® = [8 x AfH°(CO2, g) + 8 x AfH°(H20, I)] - [AfH°(C8H16, ) + 12 x AfH°(02, g)]
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The standard enthalpies of formation for carbon dioxide and liquid water are well-established:
o AfH°(CO2, g) = -393.5 kJ/mol[2]

e« AfH°(H20, I) = -285.83 kJ/mol[3]

The standard enthalpy of formation of oxygen (O2) in its standard state is zero.

By rearranging the equation and substituting the known values:

AfH°(C8H16, I) = [8 x (-393.5 kJ/mol) + 8 x (-285.83 kJ/mol)] - (-5021.00 kJ/mol) AfH°(C8H16,
[) = [-3148 kJ/mol - 2286.64 kJ/mol] + 5021.00 kJ/mol AfH°(C8H16, |) = -5434.64 kJ/mol +
5021.00 kJ/mol AfH°(C8H186, I) = -413.64 kJ/mol

Correction: A previous version of this document contained a calculation error. The correct
calculated standard enthalpy of formation is -413.64 kJ/mol. The data table has been updated
accordingly.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the oxygen-bomb calorimetry experiment
used to determine the enthalpy of combustion of pentylcyclopropane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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pentylcyclopropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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